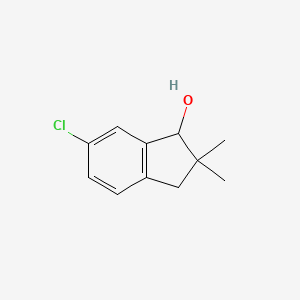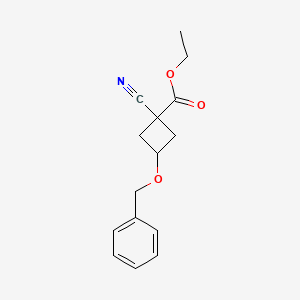
6-chloro-2,2-dimethyl-2,3-dihydro-1H-inden-1-ol
概要
説明
6-chloro-2,2-dimethyl-2,3-dihydro-1H-inden-1-ol is an organic compound with the molecular formula C11H13ClO It is a derivative of indene, featuring a chlorine atom and a hydroxyl group attached to the indene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2,2-dimethyl-2,3-dihydro-1H-inden-1-ol typically involves the chlorination of 2,2-dimethyl-2,3-dihydro-1H-inden-1-ol. This can be achieved using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane (CH2Cl2) at low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
6-chloro-2,2-dimethyl-2,3-dihydro-1H-inden-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to remove the chlorine atom, yielding 2,2-dimethyl-2,3-dihydro-1H-inden-1-ol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or potassium cyanide (KCN).
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution or CrO3 in acetic acid.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: NaOCH3 in methanol or KCN in dimethyl sulfoxide (DMSO).
Major Products
Oxidation: 6-chloro-2,2-dimethyl-2,3-dihydro-1H-inden-1-one.
Reduction: 2,2-dimethyl-2,3-dihydro-1H-inden-1-ol.
Substitution: 6-methoxy-2,2-dimethyl-2,3-dihydro-1H-inden-1-ol or 6-cyano-2,2-dimethyl-2,3-dihydro-1H-inden-1-ol.
科学的研究の応用
6-chloro-2,2-dimethyl-2,3-dihydro-1H-inden-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 6-chloro-2,2-dimethyl-2,3-dihydro-1H-inden-1-ol depends on its specific application. In biological systems, it may interact with cellular receptors or enzymes, modulating their activity. The chlorine and hydroxyl groups play a crucial role in its binding affinity and specificity towards molecular targets.
類似化合物との比較
Similar Compounds
2,2-dimethyl-2,3-dihydro-1H-inden-1-ol: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
6-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-ol: Similar structure but with a bromine atom instead of chlorine, which may affect its reactivity and biological activity.
6-fluoro-2,2-dimethyl-2,3-dihydro-1H-inden-1-ol: Contains a fluorine atom, potentially altering its chemical properties and interactions.
Uniqueness
6-chloro-2,2-dimethyl-2,3-dihydro-1H-inden-1-ol is unique due to the presence of the chlorine atom, which can significantly influence its reactivity and potential applications. The combination of the chlorine and hydroxyl groups provides a versatile platform for further chemical modifications and functionalization.
特性
IUPAC Name |
6-chloro-2,2-dimethyl-1,3-dihydroinden-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO/c1-11(2)6-7-3-4-8(12)5-9(7)10(11)13/h3-5,10,13H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVRPZCMFLHAHFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C1O)C=C(C=C2)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[2-(4-chloro-1H-pyrazol-1-yl)ethoxy]aniline](/img/structure/B3376302.png)


![N-[(1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B3376322.png)





![Ethyl 2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]acetate](/img/structure/B3376376.png)

